![molecular formula C16H23N3O2 B2419177 Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379977-83-8](/img/structure/B2419177.png)
Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone, also known as CP-544326, is a small molecule antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR). It is a potential therapeutic agent for the treatment of a variety of diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Wirkmechanismus
Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone is a selective antagonist of the alpha7 nAChR. This receptor is involved in a variety of physiological processes, including learning and memory, inflammation, and pain. By blocking the receptor, Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone can modulate these processes.
Biochemical and Physiological Effects:
Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease. These effects are likely due to the modulation of the alpha7 nAChR.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone is a potent and selective antagonist of the alpha7 nAChR, making it a valuable tool for studying the role of this receptor in various physiological processes. However, it is important to note that Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone has not been extensively tested in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone. One area of interest is the development of more potent and selective alpha7 nAChR antagonists. Another area of interest is the potential therapeutic applications of Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for more extensive safety and efficacy testing of Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone in humans.
Synthesemethoden
Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone can be synthesized using a multi-step process. The first step involves the preparation of 3-(5-methylpyrimidin-2-yl)oxymethylpiperidine, which is then reacted with cyclobutanone in the presence of a base to form Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone has been studied extensively for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-8-17-16(18-9-12)21-11-13-4-3-7-19(10-13)15(20)14-5-2-6-14/h8-9,13-14H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZLNBFEVKQJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2419097.png)
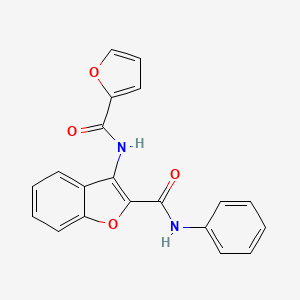
![2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2419100.png)
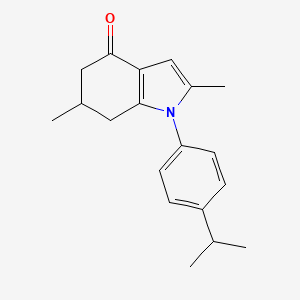
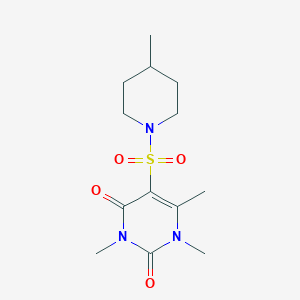
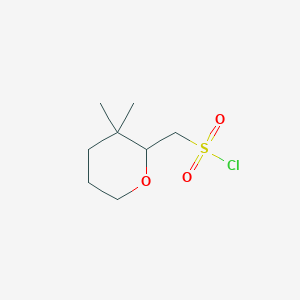
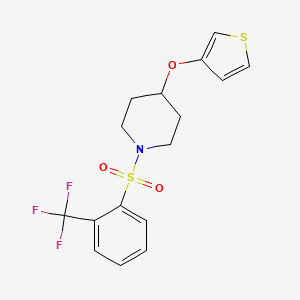
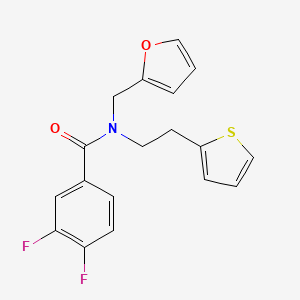
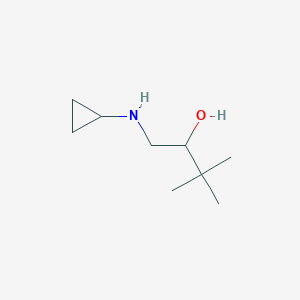
![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)
![N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2419114.png)
![1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2419115.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419116.png)
![1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene](/img/structure/B2419117.png)